3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Lipophilicity Membrane permeability XLogP3

3-Methyl-7-(3-phenylpropyl)-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione (PubChem CID 652142; molecular formula C22H29N5O2S; MW 427.6 g/mol) is a fully synthetic, trisubstituted xanthine derivative bearing a lipophilic N7-phenylpropyl chain and a basic C8-piperidinoethylthio side chain. The compound belongs to the purine-2,6-dione class and has been annotated in public screening databases (MLSMR identifier MLS000032263) with reported inhibitory activity against dual specificity protein phosphatase 3 (DUSP3, human) and glucose-6-phosphate dehydrogenase (Plasmodium falciparum).

Molecular Formula C22H29N5O2S
Molecular Weight 427.6 g/mol
Cat. No. B5556628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Molecular FormulaC22H29N5O2S
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCCC4=CC=CC=C4
InChIInChI=1S/C22H29N5O2S/c1-25-19-18(20(28)24-21(25)29)27(14-8-11-17-9-4-2-5-10-17)22(23-19)30-16-15-26-12-6-3-7-13-26/h2,4-5,9-10H,3,6-8,11-16H2,1H3,(H,24,28,29)
InChIKeyFKZHXROWVQMDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-(3-phenylpropyl)-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione: Structural Identity and Compound Class Profile for Procurement Evaluation


3-Methyl-7-(3-phenylpropyl)-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione (PubChem CID 652142; molecular formula C22H29N5O2S; MW 427.6 g/mol) is a fully synthetic, trisubstituted xanthine derivative bearing a lipophilic N7-phenylpropyl chain and a basic C8-piperidinoethylthio side chain [1]. The compound belongs to the purine-2,6-dione class and has been annotated in public screening databases (MLSMR identifier MLS000032263) with reported inhibitory activity against dual specificity protein phosphatase 3 (DUSP3, human) and glucose-6-phosphate dehydrogenase (Plasmodium falciparum) [2]. Its computed logP of 3.4 distinguishes it from simpler dialkylxanthines and positions it as a moderately lipophilic probe for intracellular target engagement studies [1].

Why 3-Methyl-7-(3-phenylpropyl)-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Common Xanthine Analogs


Superficially similar xanthine derivatives—such as 3,7-dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione (CID 829257) or 7-butyl-3-methyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione—share the C8-piperidinoethylthio motif but lack the N7-phenylpropyl group that defines the target compound's lipophilicity, aromatic stacking potential, and target interaction profile [1]. The computed XLogP3 difference (3.4 vs. 1.1 for CID 829257) alone predicts a >100-fold difference in octanol-water partitioning, which directly impacts membrane permeability, intracellular target accessibility, and nonspecific protein binding [2]. The specific DUSP3 inhibitory activity (IC50 570 nM) observed for this compound has not been reported for the 3,7-dimethyl or 7-butyl congeners, indicating that the N7-phenylpropyl moiety is a critical pharmacophoric determinant rather than a passive solubility handle [3].

Quantitative Differentiation Evidence for 3-Methyl-7-(3-phenylpropyl)-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione Versus Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison Against 3,7-Dimethyl C8-Piperidinoethylthio Analog

The target compound exhibits a computed XLogP3 of 3.4, which is 2.3 log units higher than that of 3,7-dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione (CID 829257, XLogP3 = 1.1) [1]. This difference arises solely from the replacement of the N7-methyl group with an N7-(3-phenylpropyl) substituent. A ΔlogP of +2.3 corresponds to an approximately 200-fold higher octanol-water partition coefficient, predicting substantially enhanced passive membrane permeability and intracellular compartment access for the target compound [2]. For researchers screening against intracellular targets, this lipophilicity differential may determine whether a compound reaches its site of action at pharmacologically relevant concentrations.

Lipophilicity Membrane permeability XLogP3 Xanthine analogs ADME prediction

DUSP3 Inhibitory Activity: Absence of Reported Activity in Closest Structural Analogs

The target compound demonstrates concentration-dependent inhibition of human dual specificity protein phosphatase 3 (DUSP3, also known as VHR) with an IC50 of 570 nM, as determined in a PubChem-deposited high-throughput screening assay (AID 602374) conducted by the Sanford-Burnham Center for Chemical Genomics [1]. In contrast, no DUSP3 inhibitory activity has been reported in PubChem BioAssay or BindingDB for the closest structural analogs: 3,7-dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione (CID 829257), 7-butyl-3-methyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione, or 8-bromo-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione [2]. The absence of DUSP3 activity in analogs that retain the C8-piperidinoethylthio group but differ at N7 (methyl, butyl) or C8 (bromo) substitution indicates that the combination of N7-phenylpropyl and C8-piperidinoethylthio is required for this specific target engagement.

Dual specificity phosphatase 3 DUSP3 VHR phosphatase Enzyme inhibition Xanthine screening hit

Target Selectivity Window: DUSP3 Versus Plasmodium G6PD Activity

Within the available screening data for this compound, a functional selectivity window is observed: the compound inhibits human DUSP3 with IC50 = 570 nM but requires an IC50 of 80,000 nM (80 µM) to inhibit Plasmodium falciparum glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase (PfG6PD), representing a ~140-fold selectivity margin [1]. This intra-compound selectivity profile is informative because it demonstrates that the compound does not act as a promiscuous, non-specific enzyme inhibitor. Comparable selectivity profiling data are not available in the public domain for the N7-methyl or N7-butyl analogs of this scaffold, making this intra-target selectivity information uniquely attributable to the specific substitution pattern of the target compound [2].

Target selectivity DUSP3 Glucose-6-phosphate dehydrogenase Plasmodium falciparum Selectivity ratio

Aromatic Pharmacophore Contribution: N7-Phenylpropyl Versus N7-Alkyl Chain Comparison

The N7-(3-phenylpropyl) substituent of the target compound introduces an aromatic ring system capable of π-π stacking and edge-to-face aromatic interactions that are structurally impossible for the N7-butyl analog (7-butyl-3-methyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione) or the N7-methyl analog [1]. The phenyl ring is positioned at a three-carbon linker distance from the xanthine core, placing it at an optimal geometry for engagement with aromatic residues (Phe, Tyr, Trp) frequently found in phosphatase active sites and allosteric pockets [2]. While no co-crystal structure is available to confirm a specific aromatic contact, the 140-fold DUSP3 selectivity over PfG6PD observed for the target compound (see Evidence Item 3) is consistent with the phenylpropyl group mediating a target-discriminating interaction absent in the purely aliphatic N7-alkyl congeners, which show no reported DUSP3 activity [3].

Aromatic stacking Pharmacophore Phenylpropyl Structure-activity relationship Xanthine

High-Impact Application Scenarios for 3-Methyl-7-(3-phenylpropyl)-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione Based on Quantitative Differentiation Evidence


DUSP3/VHR Phosphatase Inhibitor Tool Compound for Oncology Target Validation

The confirmed DUSP3 IC50 of 570 nM [1] positions this compound as a tractable starting point for academic and industrial laboratories conducting target validation studies on DUSP3/VHR, a phosphatase implicated in cell cycle regulation and implicated as a potential oncology target. Unlike the 3,7-dimethyl or 7-butyl analogs that lack any reported DUSP3 activity, this compound provides a validated chemical probe with a known selectivity window (~140-fold over PfG6PD). Procurement of this specific N7-phenylpropyl-bearing scaffold enables structure-activity relationship (SAR) expansion around a confirmed hit while avoiding the unproductive exploration of inactive N7-alkyl congeners.

Intracellular Target Screening in Phosphatase-Focused Compound Libraries

With a computed XLogP3 of 3.4—2.3 log units higher than the 3,7-dimethyl analog [2]—this compound is suited for incorporation into focused screening libraries targeting intracellular phosphatases where membrane permeability is a prerequisite for activity. The phenylpropyl group provides favorable physicochemical properties for cell-based assays, distinguishing it from more polar xanthine derivatives that may fail to achieve adequate intracellular concentrations. Screening collections built around this scaffold offer a higher probability of identifying cell-active hits compared to collections dominated by lower-logP xanthine analogs.

Selectivity Profiling Standard for Cross-Target Specificity Assessment

The availability of quantitative multi-target data (DUSP3 IC50 = 570 nM vs. PfG6PD IC50 = 80,000 nM; ~140-fold selectivity) [3] makes this compound a useful reference standard for assay development laboratories establishing selectivity profiling workflows. It can serve as a positive control for DUSP3 inhibition and a negative control for G6PD-coupled assays, enabling robust Z'-factor determination and inter-plate variability assessment. Neither the N7-methyl nor N7-butyl analogs offer this breadth of publicly available cross-target data, limiting their utility as multi-purpose assay standards.

Structure-Based Design of N7-Aromatic Xanthine Derivatives

For medicinal chemistry groups pursuing structure-based design of phosphatase inhibitors, this compound demonstrates the functional consequences of incorporating an N7-phenylpropyl group: the aromatic ring enables π-stacking interactions not achievable with N7-alkyl chains, while the three-carbon linker provides conformational flexibility for optimal aryl pocket engagement [4]. This scaffold serves as a validated synthetic template for exploring substituent effects on the phenyl ring and linker length, offering a rational entry point distinct from N7-methyl or N7-butyl starting materials that lack the aromatic pharmacophoric element.

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